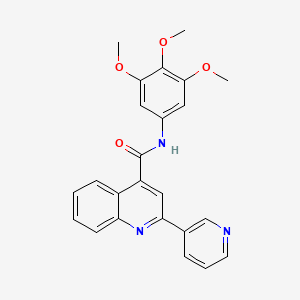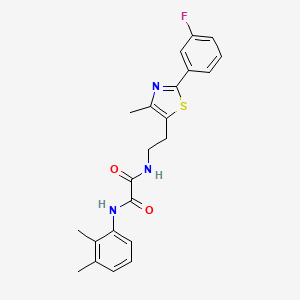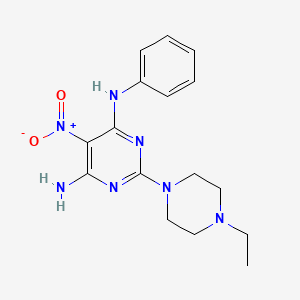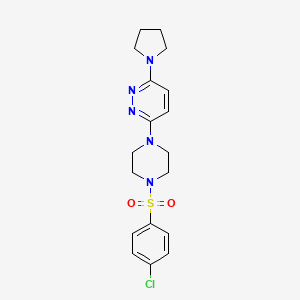![molecular formula C23H22N2O6S2 B11261384 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261384.png)
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida es un compuesto orgánico complejo que presenta tanto grupos sulfonamida como tetrahidroquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la formación inicial del núcleo tetrahidroquinolina, seguida de sulfonilación y posterior acoplamiento con el grupo benzo[d][1,4]dioxina. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para garantizar altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para optimizar las condiciones de reacción y escalar los procesos. El uso de principios de química verde, como el reciclaje de solventes y métodos de eficiencia energética, también se considera para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes o agentes alquilantes en condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se investiga el compuesto por su potencial como agente terapéutico debido a sus características estructurales únicas y actividad biológica.
Síntesis Orgánica: Sirve como intermediario en la síntesis de moléculas más complejas.
Estudios Biológicos: El compuesto se utiliza en estudios para comprender su interacción con dianas biológicas y sus posibles efectos en los procesos celulares.
Aplicaciones Industriales: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida ejerce sus efectos implica su interacción con dianas moleculares específicas. El grupo sulfonamida puede inhibir enzimas imitando la estructura de sustratos naturales, mientras que el grupo tetrahidroquinolina puede interactuar con receptores o canales iónicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
N-fenil-1-(fenilsulfonamido)ciclopropano-1-carboxamida: Este compuesto comparte el grupo funcional sulfonamida y se estudia por sus propiedades antiinflamatorias.
N-fenilsulfonil-1H-pirrol picolinamidas: Estos compuestos se investigan como moduladores de los receptores metabotrópicos de glutamato.
2-fenil benzoxazol sulfonamida: Conocida por su actividad antimicobacteriana.
Singularidad
N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida es única debido a su combinación de estructuras sulfonamida y tetrahidroquinolina, que confieren propiedades químicas y biológicas distintas. Esta doble funcionalidad le permite interactuar con una gama más amplia de dianas moleculares en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C23H22N2O6S2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C23H22N2O6S2/c26-32(27,20-9-11-22-23(16-20)31-14-13-30-22)24-18-8-10-21-17(15-18)5-4-12-25(21)33(28,29)19-6-2-1-3-7-19/h1-3,6-11,15-16,24H,4-5,12-14H2 |
Clave InChI |
HSXYZUAYAZHJGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11261338.png)
![1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine](/img/structure/B11261346.png)
![4-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11261350.png)
![N-methyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11261357.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)


![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)

![ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11261398.png)

![2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11261416.png)
